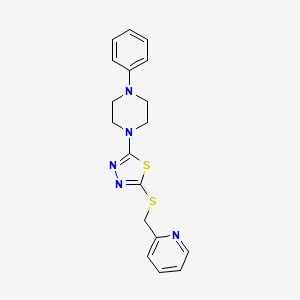

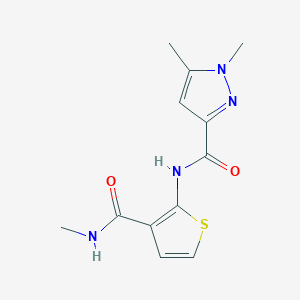

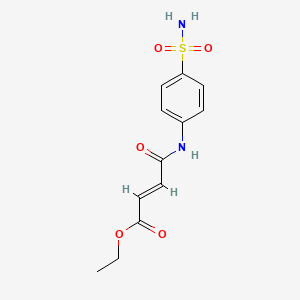

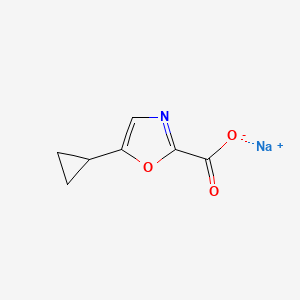

![molecular formula C18H28N2O3S B2759491 N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide CAS No. 727689-28-3](/img/structure/B2759491.png)

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

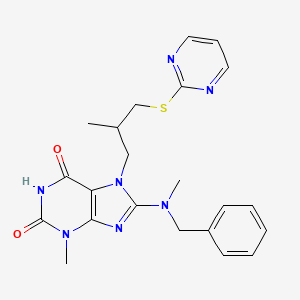

“N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide” is a chemical compound with the molecular formula C18H28N2O3S. It is a complex molecule that contains several functional groups and rings .

Molecular Structure Analysis

The molecule contains a total of 42 bond(s). There are 18 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 seven-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxolane(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Structural and Physical Properties

- Polymorphism and Pressure Effects: Research on tolazamide, a compound closely related to N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide, has shown that its polymorphs exhibit different densities and molecular packings. Studies under different conditions, including pressure, did not observe phase transitions, suggesting specific structural stability under varying environmental conditions (Fedorov et al., 2017).

Chemical Properties and Reactions

- Catalytic Oxidation: The compound has been used as a substituent in the design of potential oxidation catalysts. Research involving sulfonamide-substituted iron phthalocyanine explored its stability and efficiency in the oxidation of olefins, demonstrating its role in catalytic processes (Işci et al., 2014).

Biological Applications

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their interaction with DNA and their potential anticancer activity. The research indicates the significance of the sulfonamide derivative in influencing DNA binding and cleavage, showcasing its potential in therapeutic applications (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition

Unprotected primary sulfonamide groups have been instrumental in the development of carbonic anhydrase inhibitors. Studies have highlighted the dual role of such groups in enabling the construction of complex molecules and acting as inhibitors, underscoring their importance in therapeutic drug design (Sapegin et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-18(2,3)15-8-10-16(11-9-15)24(22,23)19-14-17(21)20-12-6-4-5-7-13-20/h8-11,19H,4-7,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFCHJWCQFZCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2759408.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid](/img/structure/B2759410.png)

![N-[(3-chloropyrazin-2-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2759419.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2759423.png)

![ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate](/img/structure/B2759427.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2759431.png)